molecular formula C19H19N3O2 B277097 N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Cat. No. B277097
M. Wt: 321.4 g/mol
InChI Key: OSCSVKXKTGQHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as DMPh-PH-NH2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that utilizes light to activate photosensitizing agents to induce cell death in cancer cells. Additionally, N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade, a series of proteases that play a crucial role in the regulation of apoptosis. N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell cycle arrest and eventual cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been shown to exhibit low toxicity and good biocompatibility, making it suitable for use in various biological systems. In vitro studies have demonstrated that N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can selectively target cancer cells while sparing normal cells, indicating its potential as a cancer therapeutic agent. N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been shown to exhibit good stability and solubility in aqueous solutions, making it suitable for use in various drug delivery systems.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide offers several advantages for use in lab experiments, including its high purity, stability, and solubility in aqueous solutions. However, N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide also has some limitations, including its relatively low potency compared to other anticancer agents and its limited pharmacokinetic properties, which may hinder its clinical development.

Future Directions

There are several future directions for the research and development of N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide as a photosensitizer in photodynamic therapy, as well as its potential as a drug delivery system for other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide and to identify potential biomarkers of response to the compound. Overall, N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide holds great promise as a potential cancer therapeutic agent and warrants further investigation.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can be synthesized through a multi-step process that involves the condensation of 2,4-dimethylbenzaldehyde and phthalic anhydride to form 2,4-dimethylphthalic anhydride. This intermediate is then reacted with methylamine to obtain the target compound, N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. The synthesis of N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for various research applications.

properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-16(13(2)10-12)20-18(23)11-17-14-6-4-5-7-15(14)19(24)22(3)21-17/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

OSCSVKXKTGQHNT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.